4-{[(4-Methylphenyl)amino]methyl}phenol
Description
The compound "4-{[(4-Methylphenyl)amino]methyl}phenol" is a type of Schiff base, which is a class of organic compounds typically characterized by a functional group that contains a nitrogen atom connected to a carbon atom with a double bond (C=N). Schiff bases are known for their diverse applications in various fields such as coordination chemistry, catalysis, and materials science. They are often synthesized through the condensation of primary amines with aldehydes or ketones.
Synthesis Analysis
The synthesis of related Schiff base compounds involves the reaction of aminophenol derivatives with various aldehydes or ketones. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, other phenol-based polymers and Schiff base compounds were synthesized by condensation reactions under specific conditions, such as the use of oxidants like air O2, H2O2, and NaOCl in an aqueous alkaline medium . These reactions are typically confirmed by spectroscopic methods like FT-IR, UV–vis, NMR, and elemental analysis.
Molecular Structure Analysis
The molecular structure of Schiff base compounds is often confirmed by X-ray single-crystal diffraction. For example, the crystal structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol was determined, showing that the compound adopts an essentially planar conformation and is stabilized by weak intermolecular interactions . Density functional theory (DFT) calculations are also used to compare the molecular geometry obtained from X-ray crystallography with the ground state of the compound .
Chemical Reactions Analysis
Schiff bases can participate in various chemical reactions due to their active imine group. They can undergo solvatochromism, which is a change in color with a change in solvent polarity, as observed in nitro-substituted phenolates . Schiff bases can also act as ligands, forming complexes with metal ions, as seen in the synthesis of polyamino-phenolic ligands and their coordination properties with Cu(II), Zn(II), and Cd(II) ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff base compounds and their polymers include thermal stability, electrochemical properties, and solubility. For instance, the thermal stability of poly-4-[(2-methylphenyl)iminomethyl]phenol was studied using TG-DTA, indicating higher stability against thermal decomposition compared to its monomer . The electrochemical properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, were determined to understand the semiconductor behavior of these compounds . Additionally, solvatochromic switches and probes for investigating solvent mixtures were developed based on the unique UV-vis spectroscopic behavior of these compounds in different solvent environments .
Scientific Research Applications
Field
Chemistry, specifically organic synthesis .
Application
“4-{[(4-Methylphenyl)amino]methyl}phenol” is used as a starting material for the synthesis of secondary amines .
Method
The compound is synthesized via a Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, is used for the reduction of different functional groups .
Results
The resulting secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
Proteomics Research
Field
Application
“4-{[(4-Methylphenyl)amino]methyl}phenol” is used in proteomics research .
Method
The specific methods of application in proteomics research are not detailed in the source .
Results
The outcomes of its use in proteomics research are not specified in the source .
Synthesis of Azo Dyes and Dithiocarbamate
Field
Chemistry, specifically dye synthesis .
Application
“4-{[(4-Methylphenyl)amino]methyl}phenol” is used as a starting material for the synthesis of azo dyes and dithiocarbamate .
Method
The compound is synthesized via a Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, is used for the reduction of different functional groups .
Results
The resulting compounds are important starting materials for the preparation of many compounds such as azo dyes and dithiocarbamate .
Synthesis of Paracetamol
Field
Application
While not directly used, a similar compound, 4-Aminophenol, is used in the industrial synthesis of paracetamol .
Method
Treating 4-aminophenol with acetic anhydride gives paracetamol .
Results
The resulting compound, paracetamol, is a widely used over-the-counter analgesic (pain reliever) and antipyretic (fever reducer) .
Synthesis of Amodiaquine and Mesalazine
Field
Application
While not directly used, a similar compound, 4-Aminophenol, is used in the synthesis of amodiaquine and mesalazine .
Method
The specific methods of application in the synthesis of amodiaquine and mesalazine are not detailed in the source .
Results
The resulting compounds, amodiaquine and mesalazine, are widely used in the treatment of malaria and inflammatory bowel disease, respectively .
Crystal Structure Analysis
Field
Application
“4-{[(4-Methylphenyl)amino]methyl}phenol” is used in the study of crystal structures .
Method
The compound is synthesized via a Schiff bases reduction route . The resulting compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
Results
The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
properties
IUPAC Name |
4-[(4-methylanilino)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(16)9-5-12/h2-9,15-16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPLTGDBAAQGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394634 | |
Record name | 4-{[(4-methylphenyl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Methylphenyl)amino]methyl}phenol | |
CAS RN |
107455-66-3 | |
Record name | 4-{[(4-methylphenyl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(P-TOLUIDINO)-P-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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